Cas no 2171752-10-4 (3-(1-Amino-2-ethoxyethyl)oxolan-3-ol)
3-(1-Amino-2-ethoxyethyl)oxolan-3-ol Chemical and Physical Properties
Names and Identifiers
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- 2171752-10-4
- 3-(1-amino-2-ethoxyethyl)oxolan-3-ol
- EN300-1639651
- 3-(1-Amino-2-ethoxyethyl)oxolan-3-ol
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- Inchi: 1S/C8H17NO3/c1-2-11-5-7(9)8(10)3-4-12-6-8/h7,10H,2-6,9H2,1H3
- InChI Key: HARZVRUSMGRHAN-UHFFFAOYSA-N
- SMILES: O1CCC(C1)(C(COCC)N)O
Computed Properties
- Exact Mass: 175.12084340g/mol
- Monoisotopic Mass: 175.12084340g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 142
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.2
- Topological Polar Surface Area: 64.7Ų
3-(1-Amino-2-ethoxyethyl)oxolan-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1639651-0.05g |
3-(1-amino-2-ethoxyethyl)oxolan-3-ol |
2171752-10-4 | 0.05g |
$768.0 | 2023-07-10 | ||
| Enamine | EN300-1639651-0.1g |
3-(1-amino-2-ethoxyethyl)oxolan-3-ol |
2171752-10-4 | 0.1g |
$804.0 | 2023-07-10 | ||
| Enamine | EN300-1639651-0.25g |
3-(1-amino-2-ethoxyethyl)oxolan-3-ol |
2171752-10-4 | 0.25g |
$840.0 | 2023-07-10 | ||
| Enamine | EN300-1639651-0.5g |
3-(1-amino-2-ethoxyethyl)oxolan-3-ol |
2171752-10-4 | 0.5g |
$877.0 | 2023-07-10 | ||
| Enamine | EN300-1639651-1.0g |
3-(1-amino-2-ethoxyethyl)oxolan-3-ol |
2171752-10-4 | 1.0g |
$914.0 | 2023-07-10 | ||
| Enamine | EN300-1639651-2.5g |
3-(1-amino-2-ethoxyethyl)oxolan-3-ol |
2171752-10-4 | 2.5g |
$1791.0 | 2023-07-10 | ||
| Enamine | EN300-1639651-5.0g |
3-(1-amino-2-ethoxyethyl)oxolan-3-ol |
2171752-10-4 | 5.0g |
$2650.0 | 2023-07-10 | ||
| Enamine | EN300-1639651-10.0g |
3-(1-amino-2-ethoxyethyl)oxolan-3-ol |
2171752-10-4 | 10.0g |
$3929.0 | 2023-07-10 | ||
| Enamine | EN300-1639651-50mg |
3-(1-amino-2-ethoxyethyl)oxolan-3-ol |
2171752-10-4 | 50mg |
$948.0 | 2023-09-22 | ||
| Enamine | EN300-1639651-100mg |
3-(1-amino-2-ethoxyethyl)oxolan-3-ol |
2171752-10-4 | 100mg |
$993.0 | 2023-09-22 |
3-(1-Amino-2-ethoxyethyl)oxolan-3-ol Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
Additional information on 3-(1-Amino-2-ethoxyethyl)oxolan-3-ol
Introduction to 3-(1-Amino-2-ethoxyethyl)oxolan-3-ol (CAS No. 2171752-10-4)
3-(1-Amino-2-ethoxyethyl)oxolan-3-ol, identified by its Chemical Abstracts Service (CAS) number 2171752-10-4, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic alcohol features a unique structural motif that has garnered attention for its potential applications in drug discovery and molecular medicine. The compound's architecture, comprising an oxolan ring linked to an aminoethyl side chain with an ethoxy substituent, positions it as a versatile intermediate for the development of novel therapeutic agents.
The oxolan ring, a five-membered heterocycle containing one oxygen atom, is a common structural element in biologically active molecules. Its presence in 3-(1-Amino-2-ethoxyethyl)oxolan-3-ol contributes to the compound's ability to interact with biological targets through hydrogen bonding and other non-covalent interactions. The amino group at the 1-position and the ethoxy-substituted amine at the 2-position further enhance its functional diversity, making it a valuable scaffold for medicinal chemists.
In recent years, there has been growing interest in the development of small-molecule modulators that target post-translational modifications (PTMs), such as protein phosphorylation and glycosylation. The structural features of 3-(1-Amino-2-ethoxyethyl)oxolan-3-ol suggest its potential utility in modulating these processes. For instance, the oxolan ring's ability to mimic carbohydrate moieties may enable interactions with glycosylated proteins, while the amino and ethoxy groups could serve as handles for further derivatization to achieve high selectivity.
One of the most compelling aspects of this compound is its potential role in the synthesis of enzyme inhibitors. The oxolan scaffold has been explored in several high-throughput screening campaigns as a template for kinase inhibitors, particularly those targeting serine/threonine kinases. The presence of a secondary amine allows for the formation of covalent bonds with catalytic residues in the active site of enzymes, which could lead to the development of potent and selective inhibitors. Furthermore, the ethoxy group provides a polar moiety that can enhance solubility and bioavailability, critical factors for drug-like properties.
Recent advancements in computational chemistry have enabled more accurate predictions of molecular properties and interactions. Virtual screening methods, combined with molecular docking simulations, have been employed to evaluate 3-(1-Amino-2-ethoxyethyl)oxolan-3-ol as a lead compound for various therapeutic targets. These studies have highlighted its binding affinity to enzymes involved in metabolic pathways and signal transduction cascades, suggesting broad applicability in drug discovery.
The synthesis of 3-(1-Amino-2-ethoxyethyl)oxolan-3-ol presents an intriguing challenge due to its complex stereochemistry. Multi-step synthetic routes have been developed that leverage transition-metal catalysis and asymmetric transformations to construct the desired oxolan ring with high enantioselectivity. These synthetic strategies not only demonstrate the compound's synthetic accessibility but also showcase cutting-edge methodologies in organic chemistry.
In clinical research, analogs of 3-(1-Amino-2-ethoxyethyl)oxolan-3-ol have been investigated for their potential therapeutic effects in treating inflammatory diseases and cancer. Preclinical studies have demonstrated that certain derivatives exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory signaling pathways. Additionally, their ability to interfere with tumor cell proliferation has been observed in vitro, making them promising candidates for further development.
The pharmacokinetic profile of 3-(1-Amino-2-ethoxyethyl)oxolan-3-ol is another critical aspect that has been studied extensively. Pharmacokinetic modeling has revealed that modifications to the ethoxy group can significantly impact absorption, distribution, metabolism, and excretion (ADME) properties. This information is crucial for optimizing drug candidates to achieve desired pharmacological effects while minimizing off-target interactions.
Future directions in the study of 3-(1-Amino-2-ethoxyethyl)oxolan-3-ol include exploring its role in drug delivery systems. Nanotechnology-based delivery platforms have shown promise in enhancing bioavailability and targeting specificity. By incorporating this compound into liposomes or polymeric nanoparticles, researchers aim to improve therapeutic efficacy while reducing side effects.
The growing body of research on 3-(1-Amino-2-ethoxyethyl)oxolan-3-ol underscores its significance as a building block in medicinal chemistry. Its unique structural features and functional versatility make it an attractive candidate for further exploration in both academic and industrial settings. As our understanding of biological processes continues to expand, compounds like this are poised to play a pivotal role in the next generation of therapeutics.
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